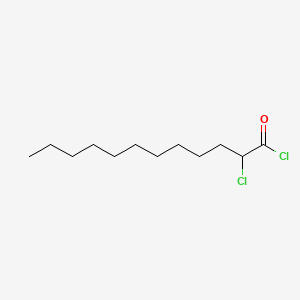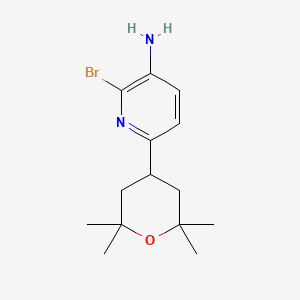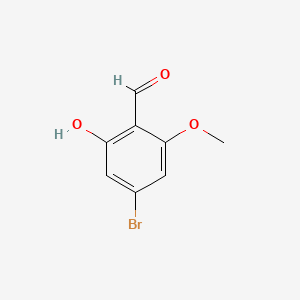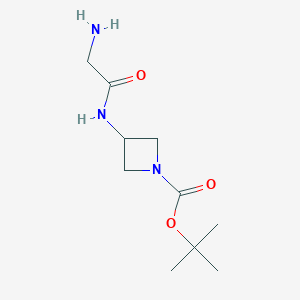
2-Chloro-6-methyl-5-propylpyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-methyl-5-propylpyridine-3-carbonitrile is an organic compound belonging to the pyridine family. This compound is characterized by the presence of a chlorine atom at the second position, a methyl group at the sixth position, a propyl group at the fifth position, and a carbonitrile group at the third position on the pyridine ring. It is used in various chemical and industrial applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methyl-5-propylpyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the chlorination of 6-methyl-5-propylpyridine-3-carbonitrile using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform at a temperature range of 0-50°C.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-Chloro-6-methyl-5-propylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of 2-amino-6-methyl-5-propylpyridine-3-carbonitrile.
Oxidation: Formation of 2-chloro-6-formyl-5-propylpyridine-3-carbonitrile.
Reduction: Formation of 2-chloro-6-methyl-5-propylpyridine-3-amine.
科学研究应用
2-Chloro-6-methyl-5-propylpyridine-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 2-Chloro-6-methyl-5-propylpyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Chloro-6-methylpyridine-3-carboxylic acid: Similar in structure but contains a carboxylic acid group instead of a carbonitrile group.
2-Chloro-6-methyl-3-pyridinecarboxylic acid: Another related compound with a carboxylic acid group.
Uniqueness
2-Chloro-6-methyl-5-propylpyridine-3-carbonitrile is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity. The presence of the propyl group at the fifth position and the carbonitrile group at the third position distinguishes it from other similar compounds, potentially leading to different applications and effects.
属性
分子式 |
C10H11ClN2 |
|---|---|
分子量 |
194.66 g/mol |
IUPAC 名称 |
2-chloro-6-methyl-5-propylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H11ClN2/c1-3-4-8-5-9(6-12)10(11)13-7(8)2/h5H,3-4H2,1-2H3 |
InChI 键 |
NZHDEMRBBZDREI-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC(=C(N=C1C)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



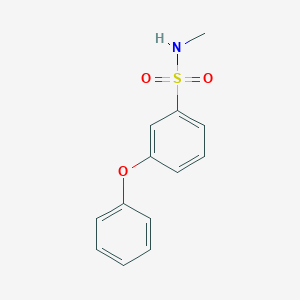
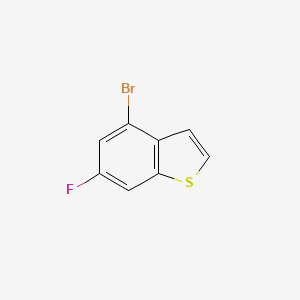

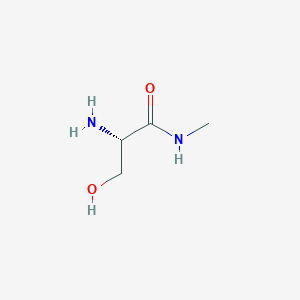
![Methyl 2-(2,2-dimethyl-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-ylidene)acetate](/img/structure/B13979179.png)
